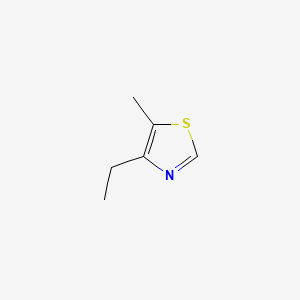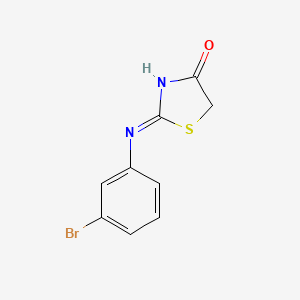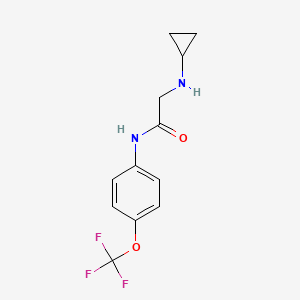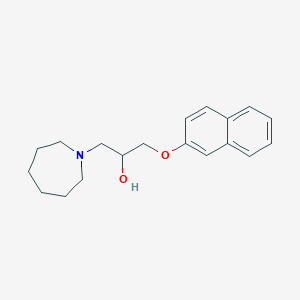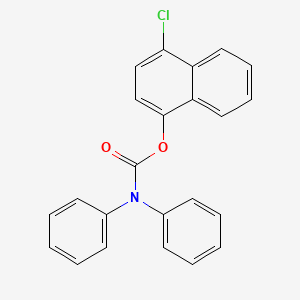
4-chloronaphthalen-1-yl N,N-diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloronaphthalen-1-yl N,N-diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chloronaphthalen-1-yl moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloronaphthalen-1-yl N,N-diphenylcarbamate typically involves the reaction of 4-chloronaphthalen-1-yl isocyanate with diphenylamine. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloronaphthalen-1-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
4-chloronaphthalen-1-yl N,N-diphenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloronaphthalen-1-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloronaphthalen-1-yl N,N-diethylcarbamate
- 4-chloronaphthalen-1-yl N,N-dimethylcarbamate
- 4-chloronaphthalen-1-yl N,N-diphenylurea
Uniqueness
4-chloronaphthalen-1-yl N,N-diphenylcarbamate is unique due to its specific structure, which combines a 4-chloronaphthalen-1-yl moiety with a diphenylcarbamate group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16ClNO2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C23H16ClNO2/c24-21-15-16-22(20-14-8-7-13-19(20)21)27-23(26)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI Key |
ZGODARQZGBSQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B12124507.png)
![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)

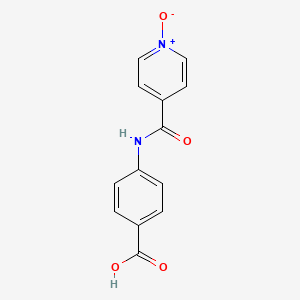
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
